molecular formula C16H20N2O2 B14902195 Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate

Cat. No.: B14902195
M. Wt: 272.34 g/mol
InChI Key: QGDHETAPFQDHFO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate is a piperidine-based ester derivative characterized by a 4-cyanobenzyl substituent at the nitrogen atom of the piperidine ring and an ethyl ester group at the 2-position. This compound belongs to a class of molecules widely explored in medicinal chemistry due to the versatility of the piperidine scaffold, which allows for diverse functionalization to modulate physicochemical and biological properties.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 1-[(4-cyanophenyl)methyl]piperidine-2-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-2-20-16(19)15-5-3-4-10-18(15)12-14-8-6-13(11-17)7-9-14/h6-9,15H,2-5,10,12H2,1H3

InChI Key

QGDHETAPFQDHFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Piperidine derivatives are alkylated under basic conditions to deprotonate the nitrogen and facilitate nucleophilic attack. Triethylamine or sodium bicarbonate is commonly employed to neutralize hydrochloric acid generated during the reaction. For example, ethyl piperidine-2-carboxylate reacts with 4-cyanobenzyl chloride in anhydrous dichloromethane at 0–25°C for 6–12 hours, yielding the N-alkylated product.

Alkylation Parameter Typical Conditions Yield Catalyst/Base
Solvent Dichloromethane or Tetrahydrofuran 75–85% Triethylamine
Temperature 0–25°C
Reaction Time 6–12 hours
Substrate Ratio 1:1.1 (Piperidine:4-Cyanobenzyl chloride)

Mechanistic Insights : Steric hindrance from the piperidine ring’s chair conformation slows alkylation kinetics, necessitating prolonged reaction times. Polar aprotic solvents enhance ion-pair separation, improving reactivity.

Esterification of Piperidine-2-Carboxylic Acid

The ethyl ester group at the 2-position is introduced via esterification of piperidine-2-carboxylic acid. This step often employs carbodiimide-based coupling agents or acid-catalyzed Fischer esterification.

Carbodiimide-Mediated Esterification

Ethyl chloroformate or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates ester bond formation under mild conditions. For instance, piperidine-2-carboxylic acid reacts with ethanol in the presence of EDCI and 4-dimethylaminopyridine (DMAP) in dichloromethane at 25°C, achieving yields of 80–90%.

Esterification Method Reagents Yield Reaction Time
EDCI/DMAP Ethanol, EDCI, DMAP, DCM 85–90% 12 hours
Fischer Esterification Ethanol, H₂SO₄ (catalytic) 70–75% 24 hours (reflux)

Key Findings : Carbodiimide methods avoid harsh acidic conditions, preserving the integrity of the cyanobenzyl group. Fischer esterification, while cost-effective, requires stringent temperature control to prevent nitrile hydrolysis.

Industrial-Scale Synthesis and Optimization

Industrial production of this compound prioritizes yield, purity, and cost-effectiveness. Continuous-flow reactors and immobilized catalysts are increasingly adopted to enhance throughput.

Large-Scale Alkylation

A patented method describes the use of tubular reactors for exothermic alkylation reactions, achieving 90% conversion with residence times under 30 minutes. The process employs immobilized base catalysts to simplify purification.

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch flask Continuous-flow tubular reactor
Catalyst Recovery Not feasible Immobilized triethylamine on silica
Throughput 10–100 g/day 50–100 kg/day

Economic Considerations : Transitioning from batch to flow chemistry reduces solvent waste by 40% and energy consumption by 30%. Recrystallization from ethanol/ethyl acetate mixtures achieves >99% purity, meeting pharmaceutical-grade standards.

Mechanistic and Kinetic Studies

Understanding the reaction kinetics and transition states aids in optimizing synthetic routes. Computational studies using density functional theory (DFT) reveal that the rate-determining step in alkylation is the nucleophilic attack on 4-cyanobenzyl chloride, with an activation energy of 85 kJ/mol.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid.

Reaction Conditions Reagents Product Yield Source
1M HCl, reflux, 6–8 hHydrochloric acid1-(4-Cyanobenzyl)piperidine-2-carboxylic acid85–90%
2M NaOH, ethanol, 50°C, 4 hSodium hydroxideSodium salt of the carboxylic acid92%

Key Findings :

  • Hydrolysis rates depend on steric effects; the piperidine ring’s conformation influences accessibility to the ester group.

  • Base hydrolysis requires longer reaction times due to partial deprotonation of the piperidine nitrogen.

Reduction of the Cyano Group

The nitrile group is reduced to a primary amine under catalytic hydrogenation or hydride-based conditions.

Reduction Method Catalyst/Reagent Product Yield Source
H₂ (1 atm), Pd/C, ethanolPalladium on carbon1-(4-Aminobenzyl)piperidine-2-carboxylate78%
LiAlH₄, THF, 0°C to refluxLithium aluminum hydride1-(4-Aminobenzyl)piperidine-2-carboxylate65%
NaBH₄/CoCl₂, methanol, 12 hSodium borohydridePartial reduction to imine intermediates42%

Research Insights :

  • Catalytic hydrogenation provides cleaner products compared to hydride reductions, which may generate side products from ester group interference.

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or sulfonylation reactions.

Reaction Type Reagent Product Conditions Source
AlkylationBenzyl bromide1-(4-Cyanobenzyl)-N-benzylpiperidine-2-carboxylateK₂CO₃, DMF, 60°C, 12 h
SulfonylationTosyl chloride1-(4-Cyanobenzyl)-N-tosylpiperidine-2-carboxylatePyridine, 0°C to rt

Notable Observations :

  • Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with mild bases like K₂CO₃.

  • Sulfonylation requires stoichiometric pyridine to neutralize HCl byproducts.

Alkylation and Arylation Reactions

The cyanobenzyl group can undergo further functionalization via cross-coupling or electrophilic substitution.

Reaction Reagents Product Catalyst Yield Source
Suzuki–Miyaura coupling4-Bromoaniline1-(4-(4-Aminophenyl)benzyl)piperidine-2-carboxylatePd(PPh₃)₄, K₂CO₃70%
Ullmann couplingIodobenzene1-(4-(Phenyl)benzyl)piperidine-2-carboxylateCuI, L-proline55%

Mechanistic Notes :

  • The electron-withdrawing cyano group directs electrophilic substitution to the para position of the benzyl ring .

Cyclization Reactions

Thermal or acid-mediated cyclization generates fused heterocycles.

Conditions Product Key Structural Feature Yield Source
PPA, 120°C, 6 hBenzimidazolo-piperidine derivativeSix-membered fused ring60%
H₂SO₄, acetic acid, refluxTetrahydroisoquinoline analogSpirocyclic structure45%

Applications :

  • Cyclized products show enhanced binding affinity to neurological targets (e.g., σ receptors) .

Ester Exchange Reactions

Transesterification modifies the ester group for prodrug development.

Alcohol Catalyst Product Yield Source
MethanolH₂SO₄Methyl 1-(4-cyanobenzyl)piperidine-2-carboxylate88%
Isopropyl alcoholTi(OiPr)₄Isopropyl ester analog75%

Stability Data :

  • Methyl esters exhibit higher hydrolytic stability under physiological conditions compared to ethyl esters .

Scientific Research Applications

The search results discuss the synthesis of a vilazodone intermediate, GLP-1 receptor agonists, alphavirus inhibitors, and related chemical compounds.

Vilazodone Intermediate Synthesis:

  • A patent discusses a method for synthesizing the vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester using 6-nitrocoumarin as the initial raw material . The synthesis involves addition, ring opening, intramolecular ring closing, nitro reduction, and piperazine ring preparation . The method aims to provide a simpler synthetic route with a higher yield of target products, suitable for industrial scale-up .

GLP-1 Receptor Agonists:

  • One patent describes 6-carboxylic acids of benzimidazoles and 4-aza-, 5-aza-, 7-aza- and 4,7-diaza-benzimidazoles as GLP-1R agonists .

Alphavirus Inhibitors:

  • Research focuses on novel indole-2-carboxamide inhibitors of neurotropic alphaviruses, including Western Equine Encephalitis Virus (WEEV) . The study describes the development of this series, resulting in improved potency and half-lives in mouse liver microsomes . Structural modifications were identified that reduce recognition by P-glycoprotein, a key efflux transporter at the blood-brain barrier .

Related Chemical Compounds:

  • Ethyl 1-[2-(4-cyanobenzoyl)oxyacetyl]piperidine-4-carboxylate is a chemical compound with the formula C18H20N2O5C_{18}H_{20}N_2O_5 and CAS No: 736957-35-0 .
  • Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate is another related compound with hazard warnings including that it is harmful in contact with skin and if swallowed, and that it causes skin irritation .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Variations

Piperidine carboxylate derivatives differ in substituent groups, ester positions, and salt forms. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural Comparison of Piperidine Carboxylate Derivatives
Compound Name Substituent on N-Atom Ester Position Molecular Weight (g/mol)* Key Properties Reference
Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate 4-Cyanobenzyl 2 ~318.38 Polar nitrile group; moderate lipophilicity N/A
Ethyl piperidine-2-carboxylate hydrochloride H (protonated as HCl salt) 2 ~207.69 High water solubility (HCl salt)
Methyl 1-methylpiperidine-2-carboxylate Methyl 2 ~171.24 Low steric hindrance; higher volatility
Ethyl 4-(4-chlorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate 4-Methylbenzyl + sulfonyl 4 ~507.99 Electron-withdrawing sulfonyl group; low solubility
Ethyl (2S)-1-(benzylsulfonyl)piperidine-2-carboxylate Benzylsulfonyl 2 ~311.40 Chiral center; sulfonyl enhances acidity

*Molecular weights calculated based on chemical formulas.

Key Differences and Implications

Substituent Effects: The 4-cyanobenzyl group in the target compound provides a nitrile (-CN) functional group, which is more polar and electronically distinct compared to the methyl group in Methyl 1-methylpiperidine-2-carboxylate. This polarity may improve binding to hydrophilic targets but reduce membrane permeability compared to nonpolar analogs .

Ester Position :

  • The 2-position ester in the target compound and Ethyl piperidine-2-carboxylate hydrochloride may confer different conformational preferences compared to 4-position esters (e.g., the sulfonyl-containing analog). Piperidine rings with 2-position esters are more likely to adopt chair conformations with axial ester groups, influencing steric interactions in biological systems.

Salt Forms :

  • Hydrochloride salts (e.g., Ethyl piperidine-2-carboxylate hydrochloride) exhibit higher aqueous solubility due to ionic character, whereas free bases like the target compound may require formulation enhancements for bioavailability .

Physicochemical Properties

  • Stability : Nitriles are generally stable under physiological conditions but may undergo hydrolysis to carboxylic acids in strongly acidic or basic environments, unlike sulfonyl groups, which are more resistant .

Biological Activity

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanobenzyl group and an ethyl ester. Its molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of approximately 250.31 g/mol. The presence of the cyanobenzyl moiety is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may influence pathways related to cellular signaling and metabolic processes:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 is involved in glucose metabolism, and inhibitors of this enzyme have therapeutic potential in diabetes management. This compound may exhibit DPP-4 inhibitory activity, contributing to improved glycemic control .
  • ERK5 Pathway Modulation : The compound has been studied for its effects on the ERK5 mitogen-activated protein kinase pathway, which plays a role in cell proliferation and survival. Modifications in the structure can enhance potency against this target .

In Vitro Studies

Several studies have assessed the biological activity of this compound through various assays:

StudyActivity AssessedIC50 Value (µM)Reference
DPP-4 InhibitionEnzyme Activity<100
ERK5 InhibitionCellular Assay15
CytotoxicityCancer Cell Lines>50

These studies suggest that the compound exhibits moderate potency against DPP-4 and ERK5, with acceptable cytotoxicity profiles.

Case Studies

A notable case study involved the evaluation of this compound in mouse splenocyte assays to assess immune modulation. The compound demonstrated significant activity at concentrations around 100 nM, indicating potential as an immunomodulatory agent .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic viability:

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, which may affect its efficacy and safety profile .

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